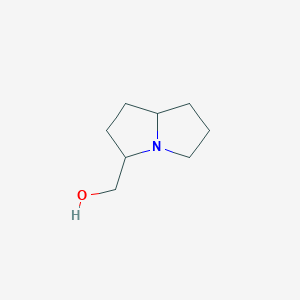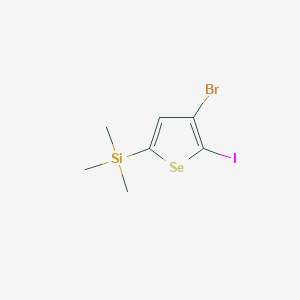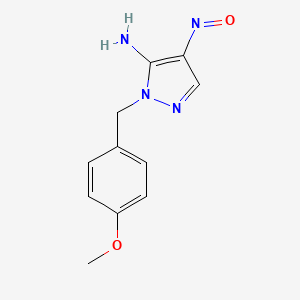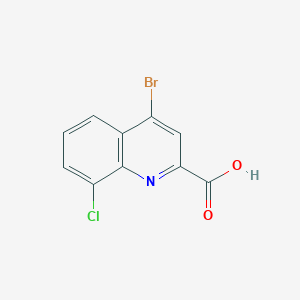
(Hexahydro-1H-pyrrolizin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexahydro-1H-pyrrolizin-3-yl)methanol is a chemical compound with the molecular formula C8H15NO It is a derivative of pyrrolizine, a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydro-1H-pyrrolizin-3-yl)methanol typically involves the reduction of pyrrolizine derivatives. One common method is the hydrogenation of pyrrolizine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(Hexahydro-1H-pyrrolizin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(Hexahydro-1H-pyrrolizin-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolizine: The parent compound with a similar bicyclic structure but lacking the hydroxyl group.
Tetrahydropyrrolizine: A partially saturated derivative with different chemical properties.
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar structural features but often more complex and biologically active.
Uniqueness
(Hexahydro-1H-pyrrolizin-3-yl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group and the fully saturated bicyclic ring system
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2 |
Clé InChI |
QDMDCGZXSSNONP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(N2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)



![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)
![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)

